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molecular formula C6H8O4 B1611618 Ethyl 2,3-dioxobutanoate CAS No. 1723-25-7

Ethyl 2,3-dioxobutanoate

Cat. No. B1611618
M. Wt: 144.12 g/mol
InChI Key: TYEPWEZRMUOMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04743586

Procedure details

A 50 g portion of ethyl acetoacetate in 60 ml of acetic acid was stirred at 0° C. to 10° C., as a solution of 30 g of sodium nitrite in 50 ml of water was added dropwise. When addition was complete, the mixture was stirred at 0° to 10° C. for 30 minutes and then diluted with 300 ml of ice water. The mixture was stirred for 2 hours and then extracted with 500 ml of dichloromethane. The dichloromethane layer was separated, washed with two 500 ml portions of ice water, dried, filtered and evaporated in vacuo. The residual oil was stirred vigorously with 200 ml of hexane and the resulting solid collected, washed with hexane and air dried, giving 31.4 g of 2,3-dioxobutyric acid, ethyl ester, (Z)-2-oxime.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].N([O-])=[O:11].[Na+]>C(O)(=O)C.O>[O:11]=[C:2]([C:3](=[O:4])[CH3:5])[C:1]([O:7][CH2:8][CH3:9])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
30 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
ice water
Quantity
300 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° to 10° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
When addition
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of dichloromethane
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer was separated
WASH
Type
WASH
Details
washed with two 500 ml portions of ice water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
STIRRING
Type
STIRRING
Details
The residual oil was stirred vigorously with 200 ml of hexane
CUSTOM
Type
CUSTOM
Details
the resulting solid collected
WASH
Type
WASH
Details
washed with hexane and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C(C(=O)OCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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